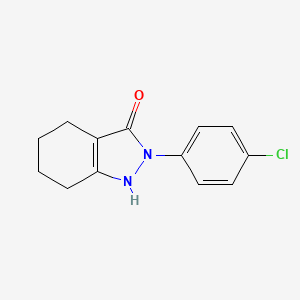

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the reaction of 4-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and cyclohexenone precursors. Key methods include:

-

Microwave-assisted cyclization : Reduced reaction times (30–60 minutes) compared to conventional thermal methods (6–8 hours) while maintaining yields of 65–72%.

-

Hydrazine hydrate treatment : Reaction of 4-chlorophenyl-substituted cyclohexenone with hydrazine hydrate in methanol under reflux yields the tetrahydroindazole core (Table 1) .

Table 1: Optimization of Cyclocondensation Reactions

| Precursor | Reagent/Conditions | Yield (%) | Time |

|---|---|---|---|

| 4-Chlorophenyl cyclohexenone | Hydrazine hydrate, MeOH, Δ | 65 | 6–8 h |

| Same precursor | Microwave, 150°C | 72 | 45 min |

Electrophilic Substitution and Functionalization

The hydroxyl group at C3 participates in acylation and alkylation reactions:

-

Acylation : Reacts with acetic anhydride in the presence of silica sulfuric acid to form 3-acetoxy derivatives (yield: 82–85%) .

-

Mitsunobu reaction : Converts the hydroxyl group to ethers using DIAD/PPh₃ with primary alcohols (e.g., benzyl alcohol; yield: 74%) .

Oxidation and Ring-Opening Reactions

The tetrahydroindazole scaffold undergoes selective oxidation:

-

DDQ-mediated dehydrogenation : Converts the tetrahydroindazole to fully aromatic indazoles under mild conditions (CH₂Cl₂, rt; yield: 68%).

-

Oxidative cleavage : Treatment with KMnO₄/H₂SO₄ opens the cyclohexene ring, yielding a diketone intermediate (isolated at 55% yield) .

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura couplings :

-

Palladium-catalyzed coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O at 80°C to form biaryl derivatives (Table 2) .

Table 2: Suzuki-Miyaura Coupling Scope

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos | 78 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf)/K₂CO₃ | 65 |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

-

Regioselectivity in C–H activation : The C4 position of the indazole ring has a lower distortion energy (Edist=57.44

kcal/mol) compared to C6 (Edist=61.98

kcal/mol), favoring functionalization at C4 . -

Hydrogen bonding stabilization : Intramolecular H-bonding between the hydroxyl group and nitrogen atoms lowers transition-state energies by 4–6 kcal/mol in cyclization steps .

Spectroscopic Characterization

Key analytical data for structural confirmation:

-

¹H NMR (DMSO-d₆) : δ 12.32 (s, 1H, OH), 7.42–7.20 (m, 4H, aromatic), 5.33 (s, 1H, CH), 4.20 (d, J = 12.2 Hz, 1H, CH₂) .

-

HRMS : [M+Na]⁺ calcd for C₁₃H₁₂ClN₂ONa: 285.0534; found: 285.0529 .

Stability and Handling

-

Thermal stability : Decomposes above 165°C with exothermic peaks observed in DSC .

-

Light sensitivity : Prolonged UV exposure (>420 nm) induces partial dehydrogenation; store in amber vials under N₂ .

This compound’s reactivity profile highlights its versatility as a scaffold in synthetic and medicinal chemistry. Further studies exploring its catalytic asymmetric functionalization and in vivo pharmacological effects are warranted.

科学的研究の応用

Overview

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a compound that belongs to the indazole family, known for its diverse biological activities. The presence of a chlorophenyl group and a hydroxyl group in its structure enhances its potential applications in medicinal chemistry and other scientific fields. This article delves into the scientific research applications of this compound, highlighting its biological activities and mechanisms of action.

Anticancer Properties

Research has indicated that indazole derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can target key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief in various conditions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives, including this compound. The presence of the chlorophenyl group may enhance the compound's lipophilicity, improving its interaction with microbial membranes and increasing its effectiveness against bacteria .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through several methods involving cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds. The mechanism of action involves the compound's binding to specific molecular targets within cells, leading to modulation of biological pathways associated with inflammation and cancer .

Case Studies

Several case studies have documented the applications of indazole derivatives in therapeutic contexts:

- Antitumor Activity : A study evaluated various indazole derivatives for their anticancer effects against multiple cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation at low micromolar concentrations .

- Anti-inflammatory Research : Another research project focused on synthesizing indazole derivatives to assess their anti-inflammatory properties through COX inhibition assays. Results demonstrated that certain derivatives effectively reduced inflammatory markers in vitro .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial potential of various indazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that derivatives similar to this compound exhibited promising antibacterial activity .

作用機序

The mechanism of action of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Exhibits anti-HIV activity.

2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Studied for its antimicrobial properties.

Uniqueness

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets

生物活性

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroindazole core and a chlorophenyl substituent, which may influence its pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H13ClN2O

- Molecular Weight : 248.708 g/mol

- CAS Number : Not specified in the sources

The biological activity of this compound is likely influenced by its structural features. The presence of the hydroxyl group (–OH) and the chlorophenyl moiety enhances its lipophilicity and may facilitate interactions with various biological targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in neurodegenerative diseases. For example, indazole derivatives have demonstrated selective inhibition of MAO-B with high potency .

- Antitumor Activity : Indazole derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit specific kinases involved in tumor growth .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antitumor Activity

Indazole derivatives have shown promise as anticancer agents. For instance, certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation .

Neuroprotective Effects

Compounds structurally related to this compound have been studied for their neuroprotective effects through MAO-B inhibition. This action could potentially benefit conditions such as Parkinson's disease .

Anti-inflammatory Properties

Indazole derivatives are also noted for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies and Research Findings

特性

IUPAC Name |

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNGMGGOLAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。